

# Introduction: The Strategic Importance of 7-Bromo-3-methoxyisoquinoline

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## Compound of Interest

Compound Name: 7-Bromo-3-methoxyisoquinoline

CAS No.: 1246549-59-6

Cat. No.: B596511

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In the landscape of modern medicinal chemistry and drug discovery, the isoquinoline scaffold is a "privileged structure," forming the core of numerous therapeutic agents.[1] The strategic functionalization of this scaffold allows for the fine-tuning of pharmacological activity. **7-Bromo-3-methoxyisoquinoline** is a prime example of a highly valuable synthetic intermediate. The methoxy group at the 3-position and the bromine atom at the 7-position are not merely decorative; they are key reactive handles that enable chemists to build molecular complexity through established synthetic transformations. The bromine atom, in particular, serves as a versatile linchpin for palladium-catalyzed cross-coupling reactions, which have revolutionized the construction of complex molecular architectures.[2]

This guide provides a comprehensive analysis of the core physicochemical properties of **7-Bromo-3-methoxyisoquinoline**. It is designed for researchers, scientists, and drug development professionals, offering not just data, but the underlying scientific principles and field-proven experimental methodologies. Our approach emphasizes causality and self-validating systems to ensure both accuracy and practical utility in a research and development setting.

## Core Molecular and Physical Properties

A foundational understanding of a compound begins with its basic physical and molecular attributes. These properties are the first checkpoint for identity, purity, and handling.

### Identity and Structure

- IUPAC Name: **7-bromo-3-methoxyisoquinoline**
- Chemical Formula: C<sub>10</sub>H<sub>8</sub>BrNO
- CAS Number: 1246549-59-6[3]

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- Structure:

### Physicochemical Data Summary

The following table summarizes the key quantitative properties of **7-Bromo-3-methoxyisoquinoline**.

Property	Value	Source(s)
Molecular Weight	238.08 g/mol	[3]
Appearance	White to off-white solid powder	[4]
Melting Point	120-125 °C	[4]
Purity	≥99% (Typical)	[4]

### Experimental Protocol: Melting Point Determination

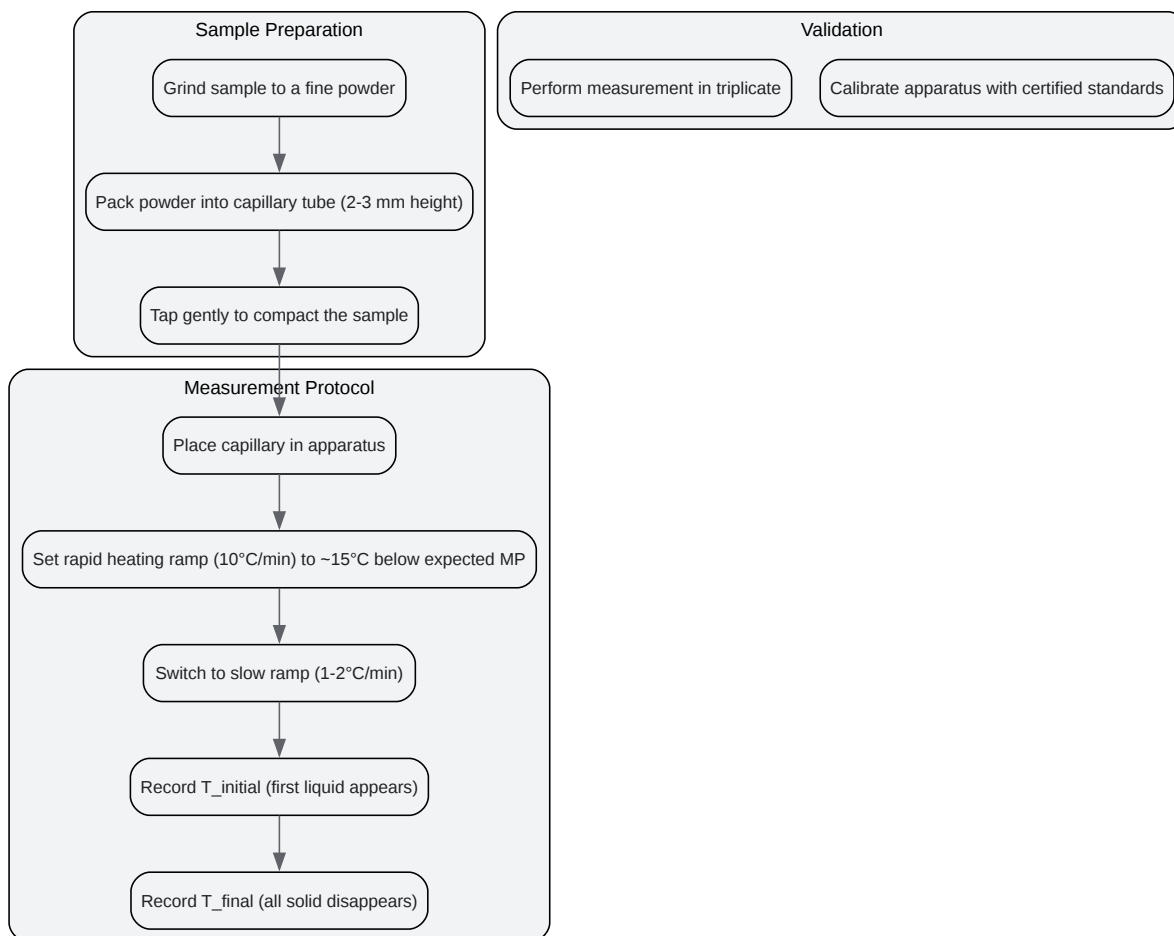
The melting point is a critical indicator of purity. A sharp melting range (typically < 2 °C) is characteristic of a pure crystalline compound, whereas a broad and depressed range suggests the presence of impurities.

Causality Behind the Method: The capillary method is the pharmacopeial standard, ensuring uniform and controlled heating.[3][5] Using a finely ground powder maximizes heat transfer and provides a distinct, observable melt.[3] A slow heating ramp near the melting point is crucial to allow the system to remain in thermal equilibrium, yielding an accurate reading.

Self-Validating System:

- **Calibration:** The accuracy of the melting point apparatus must be validated before use. This is achieved by measuring the melting points of certified reference standards (e.g., caffeine, vanillin) with well-defined melting points. The apparatus should be recalibrated if the measured values deviate from the certified values.
- **Mixed Melting Point:** To confirm the identity of the substance, a mixed melting point determination can be performed. A small amount of the sample is mixed with an authentic standard of **7-Bromo-3-methoxyisoquinoline**. If there is no depression in the melting point of the mixture, the two substances are identical.[3]
- **Repeatability:** Measurements should be performed in triplicate to ensure the result is reproducible.

Workflow: Capillary Melting Point Determination



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Caption: Workflow for accurate melting point determination.

## Solubility Profile

Solubility is a critical parameter that influences reaction conditions, purification methods, and formulation for biological screening.

### Observed Solubility

Solvent	Solubility	Rationale
Water	Slightly soluble	The polar isoquinoline nitrogen and methoxy oxygen offer some hydrogen bonding potential, but the large, nonpolar aromatic ring system limits aqueous solubility.
Ethanol	Soluble	Ethanol has both polar (hydroxyl) and nonpolar (ethyl) character, effectively solvating the molecule.
DMSO	Soluble	Dimethyl sulfoxide (DMSO) is a highly polar aprotic solvent capable of dissolving a wide range of organic compounds.

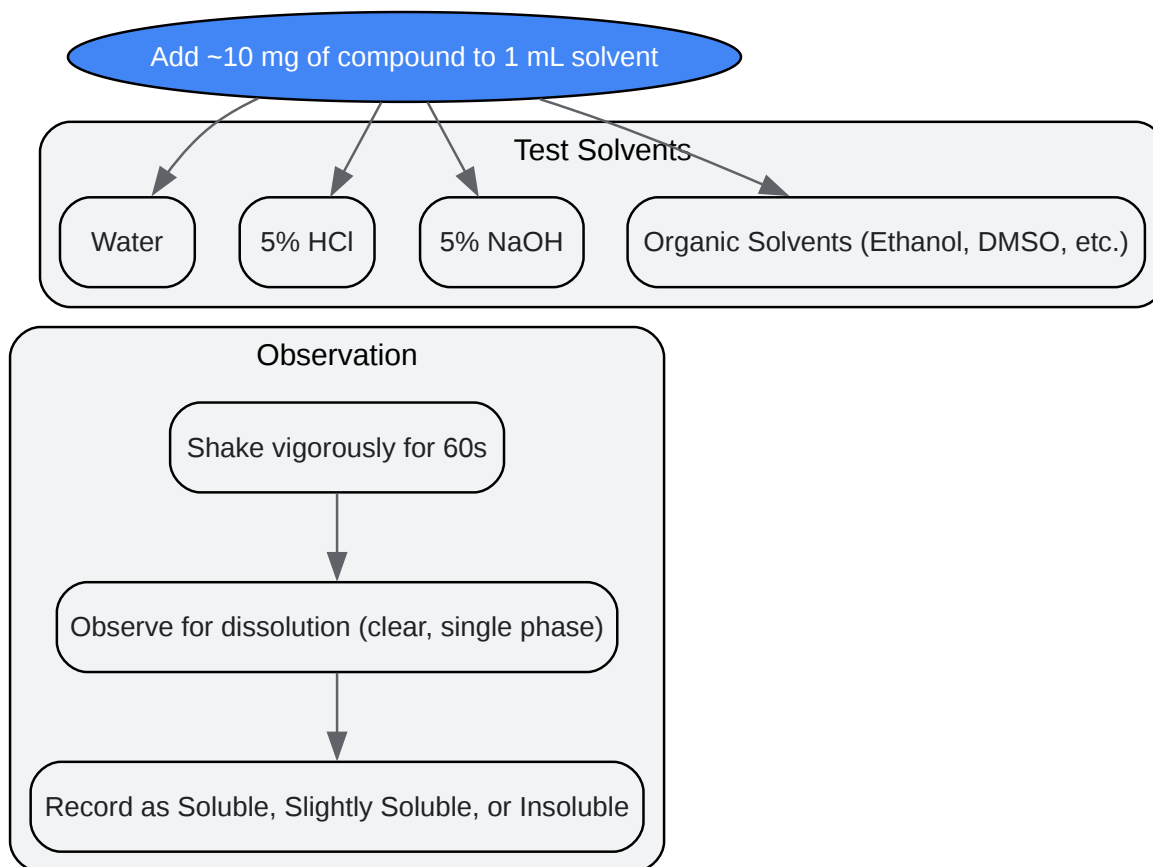
Source:[4]

## Experimental Protocol: Systematic Solubility Testing

This protocol provides a systematic approach to characterizing the solubility of an unknown or new batch of material.[6]

Causality Behind the Method: The choice of solvents (water, acid, base) is designed to probe the key functional groups within the molecule.[4] The basic nitrogen of the isoquinoline ring is expected to be protonated by acid (5% HCl), forming a more soluble salt. The molecule lacks a strongly acidic proton, so it is not expected to dissolve in a weak base like 5% NaHCO<sub>3</sub> or a strong base like 5% NaOH. This systematic approach allows for the classification of the compound based on its acid-base properties.

## Workflow: Systematic Solubility Assessment



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Caption: Systematic workflow for solubility characterization.

## Acidity and Basicity: The pKa

The basicity of the nitrogen atom in the isoquinoline ring is a key chemical characteristic. It governs the molecule's behavior in acidic environments and its ability to participate in hydrogen bonding.

Expertise & Experience: Unsubstituted isoquinoline is a weak base with a pKa of 5.14 for its conjugate acid.<sup>[7]</sup> The electronic properties of the substituents on the ring modulate this basicity.

- 3-methoxy group: The oxygen atom has lone pairs that can be donated into the ring system through resonance, increasing electron density and potentially increasing basicity.
- 7-bromo group: Bromine is an electronegative atom that withdraws electron density through the inductive effect, which would decrease basicity. However, it can also donate electron density via resonance. For halogens on aromatic rings, the inductive effect typically dominates.

Conclusion: The electron-withdrawing effect of the bromine at the 7-position likely outweighs the donating effect of the methoxy group at the 3-position, leading to an estimated pKa for the conjugate acid of **7-Bromo-3-methoxyisoquinoline** that is slightly lower than that of unsubstituted isoquinoline (i.e., it is a slightly weaker base). An estimated pKa would be in the range of 4.5 - 5.0.

## Spectroscopic Characterization

Spectroscopic data provides the definitive fingerprint for molecular structure confirmation.

### <sup>1</sup>H Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum provides detailed information about the electronic environment of each hydrogen atom.

Experimental Data:

- Solvent: CDCl<sub>3</sub>
- Frequency: 400 MHz
- Data:

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
8.87	s	1H	H-1
8.01-8.05	m	1H	H-5
7.58-7.64	m	1H	H-6 or H-8
7.53-7.58	m	1H	H-6 or H-8
6.97	s	1H	H-4
4.02	s	3H	-OCH <sub>3</sub>

Source:[6]

Interpretation & Causality:

- H-1 (8.87 ppm): This proton is adjacent to the electronegative nitrogen atom and is significantly deshielded, causing its shift far downfield.
- Aromatic Protons (7.53-8.05 ppm): These protons are on the benzene portion of the ring system and appear in the typical aromatic region. The bromine at C-7 influences the specific shifts of H-6 and H-8.
- H-4 (6.97 ppm): This proton is shielded by the electron-donating resonance effect of the adjacent methoxy group, causing it to appear at a relatively high field (upfield) for an aromatic proton.
- -OCH<sub>3</sub> (4.02 ppm): The three protons of the methoxy group are equivalent and appear as a sharp singlet. Their chemical shift is characteristic of protons on a carbon attached to an oxygen atom.

## <sup>13</sup>C Nuclear Magnetic Resonance (NMR) Spectroscopy

While experimental data for this specific compound is not readily available in the searched literature, a predicted spectrum is highly informative for analytical purposes.

Predicted <sup>13</sup>C Chemical Shifts:

- C=N and C-O Carbons: ~150-165 ppm (C-3 will be significantly downfield due to the attached oxygen).
- Aromatic Carbons (C-H): ~105-135 ppm (C-4 will be significantly upfield due to the shielding effect of the methoxy group).
- Quaternary Aromatic Carbons: ~125-145 ppm.
- C-Br Carbon: ~115-125 ppm (The carbon directly attached to bromine will be shifted to this region).
- -OCH<sub>3</sub> Carbon: ~55-60 ppm.

## Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns.

Expected Observations:

- Molecular Ion (M<sup>+</sup>): The key feature for a compound containing one bromine atom is a characteristic pair of peaks for the molecular ion, separated by 2 m/z units.<sup>[8]</sup> This is due to the natural abundance of the two bromine isotopes, <sup>79</sup>Br (~50.7%) and <sup>81</sup>Br (~49.3%).<sup>[8]</sup> We expect to see two peaks of nearly equal intensity at m/z = 238 and m/z = 240.
- Electrospray Ionization (ESI): In positive ion mode ESI-MS, the protonated molecule [M+H]<sup>+</sup> is typically observed. The reported experimental data shows a peak at m/z = 240.1, which corresponds to the [M+H]<sup>+</sup> ion of the <sup>79</sup>Br isotopologue (C<sub>10</sub>H<sub>9</sub><sup>79</sup>BrNO<sup>+</sup>).<sup>[6]</sup> A corresponding peak for the <sup>81</sup>Br isotopologue at m/z = 242.1 would also be expected.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted Key IR Absorption Bands:

- ~3050-3100 cm<sup>-1</sup>: Aromatic C-H stretching.

- ~1600-1650  $\text{cm}^{-1}$ : C=N stretching of the isoquinoline ring.
- ~1450-1580  $\text{cm}^{-1}$ : C=C aromatic ring stretching vibrations.
- ~1250  $\text{cm}^{-1}$  (strong): Asymmetric C-O-C stretching of the aryl ether (methoxy group).
- ~1030  $\text{cm}^{-1}$  (strong): Symmetric C-O-C stretching.
- ~550-650  $\text{cm}^{-1}$ : C-Br stretching.

## Stability and Reactivity

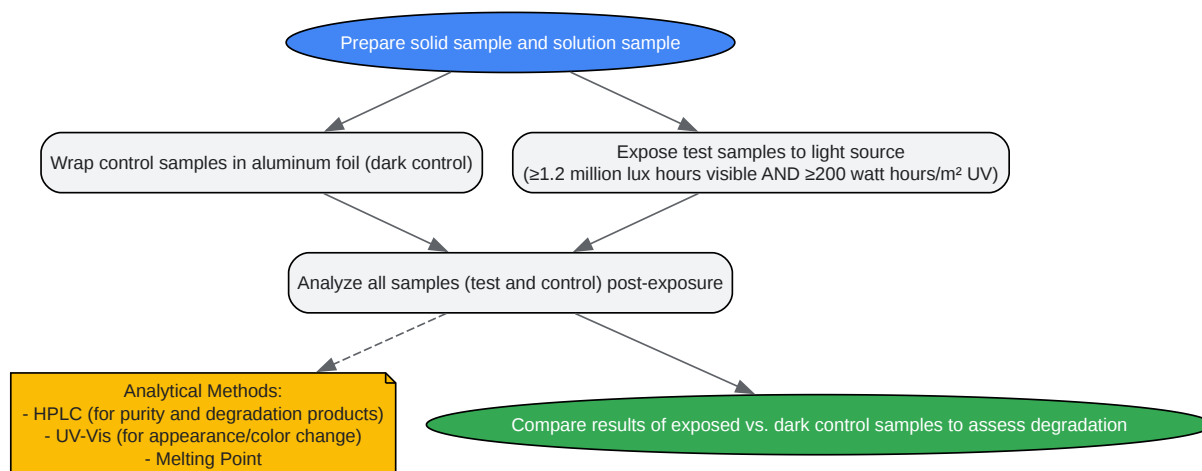
### Chemical Stability

The compound is reported to be light-sensitive.[4] This necessitates specific handling and storage procedures to maintain its purity and integrity over time.

Expertise & Experience: Photodegradation can occur when molecules absorb UV or visible light, leading to bond cleavage or rearrangement.[9][10] For aromatic systems like isoquinoline, this can lead to complex degradation pathways.

Protocol: Photostability Testing (ICH Q1B Guideline Summary) This workflow is essential for any compound intended for further development to establish proper handling, packaging, and storage conditions.[11][12]

Workflow: Photostability Evaluation



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Caption: Standard workflow for assessing the photostability of a chemical compound.

## Reactivity

The primary utility of **7-Bromo-3-methoxyisoquinoline** in synthesis stems from the reactivity of the C-Br bond. It is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions.[2] These reactions allow for the formation of new carbon-carbon or carbon-nitrogen bonds at the 7-position, providing a powerful tool for generating diverse libraries of isoquinoline derivatives for screening.

Diagram: Suzuki-Miyaura Cross-Coupling Reaction

7-Bromo-3-methoxyisoquinoline + R-B(OH)<sub>2</sub>

[ Pd Catalyst (e.g., Pd(PPh<sub>3</sub>)<sub>4</sub>) ]  
[ Base (e.g., Na<sub>2</sub>CO<sub>3</sub>) ]  
[ Solvent (e.g., Toluene/H<sub>2</sub>O) ]

7-R-3-methoxyisoquinoline

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Caption: General scheme for a Suzuki-Miyaura cross-coupling reaction.

## Conclusion

**7-Bromo-3-methoxyisoquinoline** is a well-defined crystalline solid with physicochemical properties that make it an exceptionally useful intermediate in synthetic and medicinal chemistry. Its solubility in common organic solvents facilitates its use in reactions, while the bromine atom provides a key site for molecular elaboration via cross-coupling chemistry. The spectroscopic data provide a clear fingerprint for identity and quality control. An understanding of its light sensitivity is crucial for ensuring its long-term integrity. The protocols and data presented in this guide offer a robust framework for researchers to confidently handle, analyze, and utilize this versatile building block in their drug discovery and development programs.

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